Relevance: Sitagliptin falls under the broad category of DPP-4 inhibitors, which are structurally related to (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol. Both compound classes share a piperidine core, though with different substituents and overall functionalities. Notably, the research paper discussing sitagliptin focuses on its application in the treatment and prevention of Nonalcoholic Fatty Liver Disease (NAFLD) .
Vildagliptin
Relevance: Vildagliptin, as a DPP-4 inhibitor, shares the same structural relationship to (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol as sitagliptin. Both compound classes possess a piperidine core, albeit with different substituents and functionalities, contributing to their distinct pharmacological profiles .
Saxagliptin
Relevance: As a DPP-4 inhibitor, saxagliptin exhibits the same structural relationship to (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol as the other DPP-4 inhibitors mentioned. The presence of a piperidine core in both compound classes defines their structural similarity, although variations in substituents and functionalities lead to their specific pharmacological properties .
Relevance: (2S)-1-{[2-(5-Methyl-2-phenyl-oxazol-4-yl)ethylamino]acetyl}-pyrrolidine-2-carbonitrile is a DPP-4 inhibitor. Although it lacks the piperidine core directly, it falls under the broader category of DPP-4 inhibitors that are structurally related to (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol due to the shared focus on modulating DPP-4 activity. These compounds often exhibit structural similarities in other parts of their molecules .
Relevance: Similar to the previous compound, (2S)-1-{[1,1-Dimethyl-3-(4-pyridin-3-yl-imidazol-1-yl)propylamino]acetyl}-pyrrolidine-2-carbonitrile is a DPP-4 inhibitor. While it lacks the piperidine core, it shares the broader structural and functional relationship with (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol due to its focus on modulating DPP-4 activity. These compounds often exhibit structural similarities in other parts of their molecules .
Relevance: This compound, being a DPP-4 inhibitor, exhibits a similar structural and functional relationship to (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol as the other DPP-4 inhibitors discussed. Although it lacks the piperidine core directly, it falls under the same broad category of compounds focused on modulating DPP-4 activity. These compounds often share structural features in other parts of their molecules, leading to their pharmacological effects .
Relevance: This compound, being a DPP-4 inhibitor, shares the same structural and functional relationship to (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol as the other DPP-4 inhibitors mentioned. While it doesn't directly possess the piperidine core, it falls under the same broad category of compounds targeting DPP-4 activity. These compounds often share structural features in other parts of their molecules, contributing to their pharmacological effects .
Relevance: As a DPP-4 inhibitor, this compound shares a similar structural and functional relationship with (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol as the other DPP-4 inhibitors discussed. Although it doesn't have the piperidine core directly, it belongs to the broader class of DPP-4 inhibitors that are structurally related to the target compound. This relationship stems from their shared focus on modulating DPP-4 activity, often exhibiting structural similarities in other parts of their molecules .
Relevance: This compound is a DPP-4 inhibitor and shares a similar structural and functional relationship with (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol as the other DPP-4 inhibitors discussed. Despite not directly possessing the piperidine core, it falls under the same category of DPP-4 inhibitors that are structurally related to the target compound. This relationship is due to their shared focus on modulating DPP-4 activity and often exhibiting structural similarities in other parts of their molecules .
Relevance: This compound, being a DPP-4 inhibitor, exhibits the same structural relationship to (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol as the other DPP-4 inhibitors mentioned. Although it doesn't have the piperidine core directly, it falls under the same broad category of compounds focused on modulating DPP-4 activity. These compounds often share structural features in other parts of their molecules, leading to their pharmacological effects .
Relevance: This compound is a DPP-4 inhibitor and shares a similar structural and functional relationship with (3S,4R)-4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-3-piperidinol as the other DPP-4 inhibitors discussed. Despite not directly possessing the piperidine core, it falls under the same category of DPP-4 inhibitors that are structurally related to the target compound. This relationship is due to their shared focus on modulating DPP-4 activity and often exhibiting structural similarities in other parts of their molecules .
Compound Description: (2S,3S,4R,5R)-5-(6-(((7-Bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide is a selective A3 adenosine receptor agonist designed for the potential treatment of cardiac ischemia. This compound was synthesized from a modified adenosine and a benzoxazole amine fragment .
Compound Description: (3aS,7R,7aR*)-3,7-Dibenzyl-3a-cyclobutylhexahydro-2H-pyrano[3,4-d]oxazol-2-one is a potential M1 muscarinic receptor agonist investigated for its potential in treating Alzheimer's disease. This compound was synthesized from a known carbamate intermediate .
Compound Description: (3aSR,7RS,7aRS)-3,5,7-Tribenzyl-3a-cyclobutylhexahydrooxazolo[4,5-c]pyridin-2(3H)-one is another potential M1 muscarinic receptor agonist studied for its potential use in treating Alzheimer's disease. This compound was synthesized from a known carbamate intermediate .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.